molecular formula C10H11F3O B3110244 1-(Trifluoromethyl)-3-propoxybenzene CAS No. 178987-11-6

1-(Trifluoromethyl)-3-propoxybenzene

Cat. No.: B3110244
CAS No.: 178987-11-6
M. Wt: 204.19 g/mol
InChI Key: OLCFGXDJMJTWTH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-propoxybenzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 3. The trifluoromethyl group is strongly electron-withdrawing, while the propoxy group, as an ether, exhibits mild electron-donating properties due to the oxygen lone pairs.

Properties

IUPAC Name

1-propoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCFGXDJMJTWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

1-Trifluoromethyl-3-nitrobenzene
  • Structure: Nitro (-NO₂) group replaces the propoxy group.
  • Dipole Moment : 17.0 (30°C) .
  • Comparison : The nitro group is more electron-withdrawing than propoxy, leading to a higher dipole moment compared to 1-(Trifluoromethyl)-3-propoxybenzene (inferred). The nitro group also reduces aromatic ring electron density, making the compound less reactive in electrophilic substitutions than the propoxy analog.
Trifluorotoluene (Methyl Group Comparison)
  • Structure : Methyl (-CH₃) replaces both propoxy and trifluoromethyl groups.
  • Dipole Moment : 9.2 (30°C) .
  • Comparison : The trifluoromethyl group in this compound significantly increases polarity compared to methyl, enhancing solubility in polar solvents.

Reactivity and Stability

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
  • Structure : Bromoethyl (-CH₂CH₂Br) replaces propoxy.
  • Reactivity : The bromine atom facilitates nucleophilic substitution reactions, unlike the inert propoxy group. This makes the bromoethyl analog more reactive in synthetic pathways .
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • Structure : Bromopropyl (-CH₂CH₂CH₂Br) substituent.
  • Comparison: The longer alkyl chain increases hydrophobicity compared to the propoxy group.
1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
  • Structure: Chloromethylphenoxy (-O-C₆H₄-CH₂Cl) group.
  • Reactivity: The chloromethyl group adds a site for further functionalization (e.g., nucleophilic displacement), while the phenoxy group increases steric hindrance compared to propoxy .

Environmental and Metabolic Stability

  • Degradation Pathways: Evidence from microbial degradation of the fungicide啶氧菌酯 reveals that propoxy-containing intermediates (e.g., 1-(3-n-propoxyphenyl)-2-propanone oxime) are susceptible to biodegradation under neutral pH and moderate temperatures (35°C) . This suggests that this compound may undergo similar environmental breakdown, though the trifluoromethyl group (as seen in 2-nitro-4-(trifluoromethyl)phenol ) could persist due to its stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trifluoromethyl)-3-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Trifluoromethyl)-3-propoxybenzene

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